2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one
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Overview
Description
2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one is a synthetic organic compound characterized by the presence of bromine and hydroxyl groups on a phenyl ring, along with a piperidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxyacetophenone followed by condensation with 3,5-dimethylpiperidin-4-one. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one involves its interaction with biological targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-bis(hydroxymethyl)phenol: Shares similar bromine and hydroxyl functionalities but differs in the core structure.
Calixarenes and Related Macrocycles: Exhibit similar antimicrobial properties and structural features.
Uniqueness
2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one is unique due to its specific combination of bromine and hydroxyl groups on a piperidin-4-one core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2NO3/c1-9-17(13-7-11(20)3-5-15(13)23)22-18(10(2)19(9)25)14-8-12(21)4-6-16(14)24/h3-10,17-18,22-24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABITYYYJTZDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=C(C=CC(=C2)Br)O)C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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